molecular formula C17H19NO B15066188 1-(3-Phenoxyphenyl)piperidine CAS No. 1135032-28-8

1-(3-Phenoxyphenyl)piperidine

Cat. No.: B15066188
CAS No.: 1135032-28-8
M. Wt: 253.34 g/mol
InChI Key: VLFRJXNNHHVMJJ-UHFFFAOYSA-N
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Description

1-(3-Phenoxyphenyl)piperidine is a chemical compound built around a piperidine heterocycle, a structure of paramount importance in medicinal chemistry and pharmaceutical development. Piperidine rings are one of the most fundamental synthetic building blocks for drug discovery, found in more than twenty classes of pharmaceuticals as well as numerous natural alkaloids . The specific 3-phenoxyphenyl substitution pattern present in this compound is a key structural feature found in various biologically active molecules, suggesting its potential utility in early-stage investigative research . Piperidine derivatives are extensively investigated for their diverse pharmacological potential. Scientific studies on related structures have shown that piperidine-based compounds can exhibit anticancer properties by regulating crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Akt, which can lead to cell cycle arrest and the inhibition of cancer cell migration . Furthermore, substituted piperidines are explored as potent and selective antagonists for neurological targets, including opioid receptors, indicating their relevance in neuroscience and psychopharmacology research . The synthesis and functionalization of piperidine derivatives remain a highly active field in modern organic chemistry, underscoring the continuous interest in this versatile chemotype for developing new research tools and therapeutic candidates . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1135032-28-8

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

1-(3-phenoxyphenyl)piperidine

InChI

InChI=1S/C17H19NO/c1-3-9-16(10-4-1)19-17-11-7-8-15(14-17)18-12-5-2-6-13-18/h1,3-4,7-11,14H,2,5-6,12-13H2

InChI Key

VLFRJXNNHHVMJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 3 Phenoxyphenyl Piperidine and Its Derivatives

Strategies for Piperidine (B6355638) Ring Functionalization

The piperidine ring is a prevalent feature in numerous pharmaceuticals and natural products. researchgate.netrsc.org Its synthesis and functionalization are therefore of paramount importance. Methodologies range from direct functionalization of a pre-existing piperidine ring to the de novo construction of the ring system itself.

N-Alkylation Approaches

A primary method for attaching the phenoxyphenyl group to the piperidine nitrogen is through N-alkylation. This typically involves the reaction of piperidine with an appropriately substituted 3-phenoxy-functionalized alkyl halide. researchgate.netgoogle.com The reaction is often carried out in the presence of a base, such as potassium carbonate or N,N-diisopropylethylamine, in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to an excess of piperidine. researchgate.net

Reductive amination represents another viable N-alkylation strategy. This involves the reaction of piperidine with a 3-phenoxy-substituted aldehyde or ketone in the presence of a reducing agent.

Multi-Step Synthesis Pathways Involving Piperidine Ring Formation

In cases where a pre-functionalized piperidine is required or more complex substitution patterns are desired, multi-step syntheses that construct the piperidine ring are employed. These methods offer greater flexibility in introducing substituents at various positions on the ring.

Several strategies for piperidine ring synthesis have been developed:

Cyclization of Amino Alcohols: A common approach involves the cyclization of amino alcohols. organic-chemistry.org For instance, a diol can be converted to a ditosylate, which then undergoes cyclization with an amine to form the piperidine ring. niscpr.res.in

Aza-Diels-Alder Reactions: This powerful cycloaddition reaction can be used to construct the piperidine skeleton in a stereocontrolled manner. whiterose.ac.uk

Intramolecular Cyclization: Various intramolecular cyclization strategies, including radical cyclizations and hydroamination/cyclization cascades, can be employed to form the piperidine ring from acyclic precursors. nih.gov

Multi-component Reactions: Pot, atom, and step economic (PASE) syntheses, such as five-component condensation reactions, allow for the rapid assembly of highly functionalized piperidines from simple starting materials. whiterose.ac.ukacs.org

Construction of the Phenoxyphenyl Substructure

Ether Bond Formation Techniques

The most prominent method for constructing the C-O bond in diaryl ethers is the Ullmann condensation. wikipedia.orgsynarchive.comorganic-chemistry.org This copper-catalyzed reaction involves the coupling of a phenol (B47542) with an aryl halide. wikipedia.orgsynarchive.com Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov

The choice of base is also crucial for the success of the Ullmann condensation. Inorganic bases such as potassium carbonate and cesium carbonate are commonly used to deprotonate the phenol. nih.gov

Aromatic Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds and can be adapted for the synthesis of 1-(3-phenoxyphenyl)piperidine. wikipedia.orgbeilstein-journals.orgyoutube.com In this context, the reaction would involve the coupling of piperidine with a 3-phenoxy-substituted aryl halide or triflate. beilstein-journals.org The Buchwald-Hartwig reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands, such as XPhos, has significantly improved the efficiency of these couplings. beilstein-journals.orgyoutube.com

Development of Efficient and Scalable Synthetic Pathways

For practical applications, particularly in the pharmaceutical industry, the development of efficient and scalable synthetic routes is crucial. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing cost-effective and readily available starting materials.

One-pot sequential reactions, such as a Suzuki-Miyaura coupling followed by hydrogenation, can streamline the synthesis of functionalized piperidines. nih.gov Microwave-assisted synthesis has also emerged as a valuable tool to accelerate reaction times and improve yields in C-N bond formation reactions. beilstein-journals.org The selection of appropriate catalysts and ligands is paramount in achieving high yields and selectivity in both the ether bond formation and the C-N coupling steps. rsc.orgresearchgate.net

Below is a table summarizing various synthetic approaches for key bond formations in the synthesis of this compound and its derivatives.

Reaction Type Key Transformation Catalyst/Reagents Typical Conditions Reference(s)
N-AlkylationPiperidine + Alkyl HalideK₂CO₃, NaH, or Hunig's Base in DMF or ACNRoom temperature to elevated temperatures researchgate.net
Ullmann CondensationPhenol + Aryl HalideCopper catalyst (e.g., CuI, CuCl) with a ligandHigh temperatures (can be milder with modern catalysts) wikipedia.orgsynarchive.comnih.gov
Buchwald-Hartwig AminationPiperidine + Aryl Halide/TriflatePalladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., XPhos) and a base (e.g., KOt-Bu)Thermal or microwave heating wikipedia.orgbeilstein-journals.orgyoutube.com
Multi-component ReactionAldehydes + Amines + other componentsInCl₃Room temperature whiterose.ac.uk
Intramolecular CyclizationAmino AlcoholsSOCl₂ for chlorination followed by cyclizationVaries depending on the specific cyclization strategy organic-chemistry.org

Optimization of Reaction Conditions and Yields

The synthesis of this compound and its derivatives predominantly relies on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. The optimization of this reaction is crucial for achieving high yields and purity. Key parameters that are typically optimized include the choice of palladium precursor, ligand, base, and solvent.

A common approach involves the coupling of piperidine with a suitable 3-phenoxyphenyl halide, such as 3-bromophenoxybenzene or 3-chlorophenoxybenzene. The selection of the ligand is critical to the success of the amination. Sterically hindered biaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have demonstrated high efficacy in facilitating the coupling of secondary amines like piperidine. researchgate.netwikipedia.org

The choice of base and solvent also plays a significant role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are frequently used in an aprotic solvent such as toluene (B28343) or dioxane. nih.gov The reaction temperature is another key variable, with studies showing that temperatures around 100-110 °C are often optimal for these types of couplings. researchgate.net

Optimization studies for similar Buchwald-Hartwig reactions provide a model for the synthesis of this compound. For instance, in the coupling of various aryl bromides with secondary amines, a combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a bulky phosphine ligand, and a strong base in an anhydrous solvent is a common starting point for optimization. nih.gov

ParameterConditionRationale/Effect on YieldReference
Palladium SourcePd₂(dba)₃ or Pd(OAc)₂Commonly used, efficient pre-catalysts that form the active Pd(0) species. researchgate.netnih.gov
LigandXPhos, BINAPBulky, electron-rich phosphine ligands stabilize the palladium center and promote reductive elimination, increasing yield. XPhos is often superior for secondary amines. researchgate.net
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃A strong base is required to deprotonate the amine or the amine-Pd complex. The choice can significantly impact the reaction rate and yield. researchgate.netnih.gov
SolventToluene, DioxaneAprotic, anhydrous solvents are necessary to prevent catalyst deactivation and unwanted side reactions. nih.gov
Temperature100-150°CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides. nih.govchemrxiv.org

Exploration of Advanced Synthetic Technologies (e.g., Microwave, Flow Chemistry)

To further improve the synthesis of N-arylpiperidines, researchers have turned to advanced technologies like microwave irradiation and continuous flow chemistry.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. nih.gov For the Buchwald-Hartwig amination, microwave heating can dramatically reduce reaction times from many hours to mere minutes, often with improved yields compared to conventional heating. nih.govorganic-chemistry.org For example, a double amination reaction that took 24 hours under conventional heating was completed in 10-30 minutes with microwave irradiation at 150 °C, achieving moderate to excellent yields. nih.gov This rapid heating allows for quick optimization of reaction conditions. The use of solvents with high microwave absorbance, such as benzotrifluoride (B45747) (BTF), can be beneficial. organic-chemistry.org

TechnologyAdvantagesTypical ConditionsReference
Microwave IrradiationReduced reaction times (minutes vs. hours), improved yields, rapid optimization.150°C, 10-30 min, sealed vessel, 200-300W power. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages for the synthesis of fine chemicals, including enhanced safety, scalability, and process control. chemrxiv.orgnih.gov For Buchwald-Hartwig aminations, flow systems can be challenging due to the use of solid inorganic bases which can clog the narrow channels of microreactors. chemrxiv.org To overcome this, strategies using soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been developed. chemrxiv.orgamazonaws.com These homogeneous conditions are more suitable for continuous flow processes. A typical setup would involve pumping solutions of the aryl halide, piperidine, catalyst, ligand, and a soluble base through a heated reactor coil. This methodology allows for safe and efficient production. chemrxiv.org For instance, a flow process for amination has been demonstrated at 140 °C with a 60-minute residence time in a stainless-steel flow reactor. chemrxiv.orgamazonaws.com

TechnologyAdvantagesTypical ConditionsReference
Flow ChemistryImproved safety, scalability, precise control of reaction parameters, potential for automation.140°C, 60 min residence time, use of soluble bases like DBU. chemrxiv.orgamazonaws.com

Purification and Isolation Methodologies in Compound Synthesis

Following the synthesis, the purification and isolation of this compound are critical steps to obtain the compound in high purity. Standard laboratory techniques are typically employed for this purpose.

After the reaction is complete, a typical workup procedure involves cooling the reaction mixture, diluting it with a suitable organic solvent like chloroform (B151607) or ethyl acetate, and filtering it through a pad of a filter aid such as Celite to remove the palladium catalyst and inorganic salts. nih.gov The filtrate is then concentrated under reduced pressure to yield the crude product.

The primary method for purifying N-arylpiperidines is flash column chromatography on silica (B1680970) gel. rsc.org A gradient of solvents, commonly a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the product from the column, separating it from unreacted starting materials and byproducts. The progress of the purification is monitored by thin-layer chromatography (TLC). rsc.org

For solid products, recrystallization can be an effective final purification step. This involves dissolving the crude material in a minimum amount of a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is determined empirically.

MethodDescriptionCommon Solvents/MaterialsReference
FiltrationRemoval of solid catalysts and inorganic salts after the reaction.Celite, Silica Gel pad. nih.gov
Flash Column ChromatographyPrimary purification method to separate the target compound from impurities.Silica Gel; Eluent: Hexane/Ethyl Acetate mixtures. rsc.org
RecrystallizationFinal purification step for solid products to achieve high purity.Solvent choice is compound-specific (e.g., ethanol, isopropanol). nih.gov

Investigation of Molecular Targets and Mechanisms of Action for 1 3 Phenoxyphenyl Piperidine Analogues

Exploration of Receptor Modulatory Activities

Analogues of 1-(3-phenoxyphenyl)piperidine have been shown to interact with several key receptor systems in the central nervous system, indicating their potential as modulators of neurotransmission.

Research has highlighted the interaction of this compound analogues with both dopamine (B1211576) and sigma (σ) receptors. For instance, derivatives of 3-(3-hydroxyphenyl)-N-n-propylpiperidine have been synthesized and evaluated for their ability to interact with central dopamine receptors, particularly dopamine autoreceptors. nih.govnih.gov The stereochemistry of these analogues plays a crucial role in their receptor activity, with different enantiomers exhibiting distinct profiles as agonists or antagonists at pre- and postsynaptic dopamine receptors. nih.gov Specifically, the (S)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine has been identified as a compound of interest for its potential to attenuate dopamine function by stimulating presynaptic receptors while blocking postsynaptic ones. nih.gov

Furthermore, phencyclidine (PCP) analogues that incorporate a piperidine (B6355638) ring have been studied for their binding affinity to both PCP and σ1 receptors. nih.gov These studies reveal that while some rigid analogues show low affinity for the PCP receptor, they can exhibit good affinity for the σ1 receptor, suggesting a degree of selectivity. nih.gov The orientation of the piperidinium (B107235) ring in relation to the phenyl ring is a key determinant of binding affinity. nih.gov

A series of phenoxyalkylpiperidines have also been developed as high-affinity ligands for the σ1 receptor. nih.gov These compounds, which share structural similarities with the this compound core, have been investigated for their structure-activity relationships, exploring how substitutions on the piperidine ring and the phenoxy moiety influence σ1 receptor binding and functional activity. nih.gov

The cholinergic system, pivotal for cognitive functions, has been a significant target for analogues of this compound. A notable area of investigation has been the development of acetylcholinesterase (AChE) inhibitors. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a strategy employed in the management of Alzheimer's disease.

A series of phenoxyethyl piperidine derivatives have been synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some of these compounds have shown potent and selective inhibition of AChE, with IC50 values in the micromolar range. For example, one derivative demonstrated an IC50 of 0.50 µM for electric eel AChE (eeAChE) with no significant inhibition of equine BChE (eqBuChE) up to 100 µM, indicating high selectivity. mdpi.com The interaction of these inhibitors with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE has been explored through molecular dynamics simulations, providing insights into their mechanism of action. mdpi.com

Additionally, studies on piperidine derivatives have revealed their interactions with the nicotinic cholinergic receptor complex. nih.gov Certain 2,6-disubstituted piperidines have demonstrated high affinity for the ion channel associated with the nicotinic receptor, acting as non-competitive inhibitors. nih.gov This modulation of the nicotinic receptor complex further underscores the diverse ways in which this compound analogues can influence the cholinergic system.

Enzymatic Inhibition Profiles

Beyond receptor modulation, this compound analogues have been identified as potent inhibitors of various enzymes, ranging from kinases involved in cancer signaling to enzymes essential for the survival of pathogenic microorganisms.

The this compound scaffold has been incorporated into the design of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Bruton's Tyrosine Kinase (BTK) Inhibition: Several BTK inhibitors feature a pyrazolopyrimidine core linked to a piperidine and a phenoxyphenyl group, bearing a strong resemblance to this compound analogues. For example, the approved BTK inhibitor ibrutinib (B1684441) contains a 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl) moiety. wipo.int This structural motif is critical for its potent and irreversible inhibition of BTK, which is a key component of the B-cell receptor signaling pathway. nih.gov The development of such inhibitors has been a significant advancement in the treatment of B-cell malignancies. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Building on the structure of BTK inhibitors, researchers have discovered potent FLT3 inhibitors for the treatment of acute myeloid leukemia (AML). One such compound, (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122), demonstrated a high affinity for FLT3 kinase with an IC50 of 40 nM. nih.govresearchgate.net This compound was found to be over 10-fold more selective for FLT3 over BTK and showed significant activity against FLT3-ITD positive AML cell lines. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition: The this compound scaffold has also been utilized in the design of EGFR inhibitors. Fused pyrimidine (B1678525) systems, which are often linked to a piperidine and can incorporate a phenoxy group, have been extensively studied for their antiproliferative activity via EGFR inhibition. nih.gov These compounds act by competing with ATP at the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation. nih.gov Phenylpiperazine derivatives have also been discovered as a novel class of EGFR inhibitors, with some compounds exhibiting nanomolar IC50 values. nih.gov

Table 1: Kinase Inhibitory Activity of Selected this compound Analogues and Related Compounds

CompoundTarget KinaseInhibitory Activity (IC50/GI50)Reference
Ibrutinib AnalogueBTKPotent Inhibition wipo.int
CHMFL-FLT3-122FLT340 nM (IC50) nih.govresearchgate.net
CHMFL-FLT3-122FLT3-ITD positive MV4-11 cells22 nM (GI50) nih.govresearchgate.net
Phenylpiperazine derivative (Compound 3p)EGFR0.08 µM (IC50) nih.gov

The inhibitory activity of this compound analogues extends to a variety of hydrolases and other enzymes.

As previously discussed, phenoxyethyl piperidine derivatives are effective inhibitors of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE) . mdpi.com

The enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) , which is involved in the biosynthesis of endocannabinoids, has been a target of interest. While direct inhibition by this compound analogues is not extensively documented, the discovery of small-molecule inhibitors for NAPE-PLD, such as quinazoline (B50416) sulfonamide derivatives, provides a foundation for designing new inhibitors which could potentially incorporate a piperidine moiety to enhance their properties. nih.govrsc.org

The cytochrome P450 (CYP) family of enzymes , particularly CYP1A1 , plays a crucial role in drug metabolism and the detoxification of xenobiotics. scbt.com Studies on a series of piperidine derivatives have demonstrated their ability to inhibit various CYP450 isoforms. nih.gov For instance, certain substituted piperidines have shown selective inhibition of CYP1A1. nih.gov The natural product piperine (B192125), which contains a piperidine ring, has been shown to inhibit CYP1A1 activity through direct interaction with the enzyme. nih.gov

Table 2: Inhibition of Hydrolases and Other Enzymes by Piperidine-Containing Compounds

Compound ClassEnzyme TargetObserved EffectReference
Phenoxyethyl piperidine derivativesAChEPotent and selective inhibition mdpi.com
Quinazoline sulfonamide derivativesNAPE-PLDInhibition of activity nih.govrsc.org
Substituted piperidinesCYP1A1Selective inhibition nih.gov
PiperineCYP1A1Direct inhibition nih.gov

A significant area of research for this compound analogues has been in the development of novel anti-tubercular agents. These compounds have been shown to inhibit enzymes that are essential for the survival of Mycobacterium tuberculosis.

Menaquinone (Vitamin K2) Biosynthesis (MenA): The enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA) is a key enzyme in the menaquinone biosynthetic pathway of M. tuberculosis and is considered a validated drug target. nih.gov Structure-activity relationship (SAR) studies of piperidine derivatives have led to the identification of potent MenA inhibitors. nih.govresearchgate.net These compounds have demonstrated activity against both the isolated enzyme and whole M. tuberculosis cells. nih.gov

Mycolic Acid Transport (MmpL3): The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. semanticscholar.org A number of potent anti-tubercular compounds containing a piperidine moiety have been shown to target MmpL3. For example, a piperidinol-containing molecule, PIPD1, and its analogues have demonstrated bactericidal activity against M. tuberculosis by inhibiting the MmpL3-driven translocation of trehalose (B1683222) monomycolate. nih.gov Spirocycle-containing MmpL3 inhibitors with improved cytotoxicity profiles have also been developed. nih.govuniroma1.it

Cytochrome bc1-aa3 Supercomplex: The cytochrome bc1-aa3 supercomplex is a critical component of the electron transport chain in M. tuberculosis, making it an attractive target for new anti-tubercular drugs. nih.gov While direct inhibition by compounds with a this compound scaffold is still under investigation, novel inhibitors of this complex, such as JNJ-2901, have been identified. researchgate.netnih.gov These inhibitors bind to the Qp site of the cytochrome bc1 complex, disrupting the electron transport chain and leading to bacterial cell death. researchgate.netnih.gov The development of these inhibitors highlights the potential for designing new piperidine-containing molecules that target this essential pathway. researchgate.net

Table 3: Anti-tubercular Activity of Piperidine-Containing Compounds

Compound Class/NameEnzyme TargetMechanism of ActionReference
Piperidine derivativesMenAInhibition of menaquinone biosynthesis nih.govresearchgate.net
PIPD1MmpL3Inhibition of mycolic acid transport nih.gov
Spirocycle derivativesMmpL3Inhibition of mycolic acid transport nih.govuniroma1.it
JNJ-2901Cytochrome bc1-aa3Inhibition of electron transport chain researchgate.netnih.gov

Disruption of Protein-Protein Interactions (e.g., β-Catenin/BCL9)

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC). A key interaction in this pathway involves the binding of β-catenin to B-cell lymphoma 9 (BCL9), which is essential for the recruitment of the transcriptional machinery that drives oncogenic gene expression. The disruption of this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. Researchers have identified several series of this compound analogues as potent inhibitors of the β-catenin/BCL9 interaction.

A series of 3-phenylpiperidine (B1330008) derivatives have been synthesized and evaluated for their ability to inhibit the β-catenin/BCL9 PPI. nih.gov Among these, one compound stood out for its significant inhibitory activity, with a half-maximal inhibitory concentration (IC50) of 0.72 μM in a competitive fluorescence polarization assay and a dissociation constant (Kd) of 0.26 μM for its binding to the β-catenin protein. nih.gov This compound demonstrated selective inhibition of CRC cell growth, suppression of Wnt signaling transactivation, and downregulation of the expression of oncogenic Wnt target genes. nih.gov

In a separate study, a novel class of 1-phenylpiperidine (B1584701) urea-containing derivatives was developed to target the β-catenin/BCL9 interaction. nih.gov This research highlighted the importance of the conformational dynamics of β-catenin in the binding of these inhibitors. nih.gov Notably, one of the urea-containing compounds exhibited a strong affinity for β-catenin, with a reported Kd of 82 nM, making it a highly potent inhibitor. nih.gov Beyond direct inhibition, certain compounds in this series were also found to activate T cells and promote antigen presentation by conventional type 1 dendritic cells (cDC1s), suggesting a dual mechanism of action that combines direct tumor cell growth inhibition with immune system activation. nih.gov

Further optimization of a previously reported inhibitor, ZW4864, led to the development of new 1-(3-(2-amino-2-oxoethoxy) phenyl) piperidine-3-carboxamide derivatives. morressier.com One particular compound from this series demonstrated an IC50 of 3.4 µM in an AlphaScreen competitive inhibition assay for the disruption of the β-catenin/BCL9 PPI. morressier.com Cellular studies confirmed its activity, showing dose-dependent suppression of Wnt/β-catenin signaling, reduced expression of Wnt target genes, and selective inhibition of the viability of cancer cells with hyperactive β-catenin signaling. morressier.com

Table 1: Inhibitory Activity of this compound Analogues against β-Catenin/BCL9 Interaction

Compound Series Key Compound Assay Type Inhibitory Activity Reference
3-Phenylpiperidine Derivatives Compound 41 Fluorescence Polarization IC50: 0.72 μM, Kd: 0.26 μM nih.gov
1-Phenylpiperidine Urea-Containing Derivatives Compound 28 Not Specified Kd: 82 nM nih.gov
1-(3-(2-amino-2-oxoethoxy) phenyl) piperidine-3-carboxamides Compound 21 AlphaScreen IC50: 3.4 µM morressier.com

Broad Biological Target Spectrum Analysis

While the disruption of the β-catenin/BCL9 interaction is a key therapeutic target for some this compound analogues, the broader chemical scaffold of piperidine derivatives is known to interact with a wide range of biological targets. This highlights the potential for polypharmacology, where a single compound can modulate multiple targets, leading to a complex biological response.

Studies on structurally related piperidine analogues have revealed a diverse target landscape. For instance, a series of 3-phenoxypropyl piperidine analogues were identified as novel agonists for the nociceptin/orphanin FQ (NOP) receptor, also known as the ORL1 receptor. nih.govresearchgate.net This G-protein coupled receptor (GPCR) is involved in various physiological processes, including pain perception and mood regulation.

In another line of research, tert-amylphenoxyalkyl (homo)piperidine derivatives were synthesized and evaluated as ligands for the histamine (B1213489) H3 receptor (H3R), another GPCR. nih.gov One of the piperidine derivatives in this series displayed a high affinity for the hH3R with a Ki value of 8.8 nM and acted as an antagonist. nih.gov Furthermore, several compounds from this series exhibited anticonvulsant activity in preclinical models. nih.gov

The piperidine scaffold is also a known pharmacophore for inhibitors of neurotransmitter transporters. Piperidine-based analogues of cocaine, which lack the tropane (B1204802) skeleton, have been identified as potent inhibitors of the dopamine transporter (DAT). nih.gov One such derivative demonstrated a binding affinity of 3 nM, significantly more potent than cocaine itself in inhibiting dopamine uptake. nih.gov

Furthermore, in a study focused on developing inhibitors for inositol (B14025) phosphate (B84403) multikinase (IPMK), a compound featuring a 4-phenoxyphenyl group was synthesized. While this particular compound showed reduced activity against IPMK, the study highlighted potential off-target kinases for related compounds, including DYRK1, KDR (VEGFR-2), and DAPK1. acs.org Inhibition of these kinases could lead to distinct biological effects, such as altered synaptic plasticity, suppressed angiogenesis, or promotion of apoptosis. acs.org

Table 2: Diverse Biological Targets of Structurally Related Piperidine Analogues

Compound Class Biological Target Pharmacological Activity Reference
3-Phenoxypropyl piperidine analogues ORL1 (NOP) Receptor Agonist nih.govresearchgate.net
tert-Amylphenoxyalkyl (homo)piperidine derivatives Histamine H3 Receptor Antagonist nih.gov
Piperidine-based cocaine analogues Dopamine Transporter (DAT) Inhibitor nih.gov
Phenyl-substituted kinase inhibitors DYRK1, KDR, DAPK1 (potential off-targets) Inhibitor acs.org

Structure Activity Relationship Sar Studies of 1 3 Phenoxyphenyl Piperidine Derivatives

Elucidating Key Pharmacophoric Elements within the Phenoxyphenyl Piperidine (B6355638) Scaffold

The 1-(3-phenoxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The essential pharmacophoric elements of this scaffold are the terminal phenoxy group, the central piperidine ring, and the ether linkage.

The phenoxy group is often crucial for high biological activity and is considered a key element of the pharmacophore in many derivatives. nih.gov It can engage in π-π interactions with aromatic amino acid residues like tyrosine and phenylalanine within target proteins. nih.gov Furthermore, the ether oxygen atom of the phenoxy group has the potential to form hydrogen bonds, further anchoring the ligand to its biological target. nih.gov

The piperidine ring, a six-membered nitrogenous heterocycle, is a prevalent core in many pharmaceuticals. researchgate.net Its ability to be substituted allows for the modulation of physicochemical properties, enhancement of biological activities and selectivity, and improvement of pharmacokinetic profiles. researchgate.netresearchgate.net The nitrogen atom within the piperidine ring can be a key interaction point, often forming hydrogen bonds or salt bridges with the target protein.

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifications to the phenoxyphenyl and piperidine rings have profound effects on the biological potency and selectivity of this compound derivatives.

Phenoxyphenyl Ring Substitutions

Substitutions on the phenoxyphenyl ring system significantly influence the activity of these compounds. The position and nature of the substituent can dramatically alter binding affinity and selectivity for various biological targets.

For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives targeting the dopamine (B1211576) D4 receptor, substitutions on the phenoxy group were critical for potency. chemrxiv.org While initial compounds with p-fluoro, 3,4-difluoro, and 4-fluoro-3-methyl substitutions showed modest activity, moving to a 3-fluorophenyl ether resulted in a significant loss of potency. chemrxiv.org Conversely, a 3,4-difluorophenyl substitution led to the most potent compound in that particular series. chemrxiv.org This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituents.

In another study on meperidine analogues as selective serotonin (B10506) reuptake inhibitors (SSRIs), various substitutions on the aryl ring were explored. uno.edu Potent analogues included those with 4-iodophenyl, 2-naphthyl, 3,4-dichlorophenyl, and 4-biphenyl substitutions, indicating that a range of electronically diverse groups could be accommodated. uno.edu

The following table summarizes the effects of various phenoxyphenyl ring substitutions on biological activity from different studies:

Scaffold Substituent Target Effect on Potency
4,4-difluoro-3-(phenoxymethyl)piperidinep-fluoro, 3,4-difluoro, 4-fluoro-3-methylDopamine D4 ReceptorModest activity
4,4-difluoro-3-(phenoxymethyl)piperidine3-fluorophenylDopamine D4 ReceptorSignificant loss of potency
4,4-difluoro-3-(phenoxymethyl)piperidine3,4-difluorophenylDopamine D4 ReceptorMost potent in the series
Meperidine Analogue4-iodophenyl, 2-naphthyl, 3,4-dichlorophenyl, 4-biphenylSerotonin TransporterPotent analogues

Piperidine Ring Substitutions and Nitrogen Modifications

Modifications to the piperidine ring and its nitrogen atom are equally important in dictating the pharmacological profile of these derivatives. The piperidine ring can be a locus for introducing chirality, which can significantly impact biological activity and selectivity. researchgate.netresearchgate.net

In a study of 3,5-diamino-piperidine derivatives as antibacterial agents, various substitutions on the piperidine ring were investigated. nih.gov Mono-hydroxy substitutions generally resulted in moderate to weak activity, while di-hydroxy substitutions yielded particularly weak inhibitors. nih.gov An azetidin-3-ylamine substitution was tolerated, but a pyrrolidine-3,4-diamine (B15271111) substitution led to weak inhibitors. nih.gov An acetamide (B32628) substitution on the piperidine nitrogen completely abolished the activity. nih.gov

The nature of the substituent on the piperidine nitrogen can also dramatically influence potency. For example, in a series of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, 1-methylpiperidines displayed high σ1 receptor affinity and selectivity. nih.gov In contrast, piperidines with a proton, a tosyl moiety, or an ethyl group at the nitrogen atom exhibited considerably lower affinity. nih.gov

The following table illustrates the impact of piperidine ring substitutions and nitrogen modifications on biological activity:

Scaffold Substitution/Modification Target Effect on Potency
3,5-diamino-piperidineMono-hydroxyBacterial TranslationModerate to weak activity
3,5-diamino-piperidineDi-hydroxyBacterial TranslationWeak inhibitors
3,5-diamino-piperidineAzetidin-3-ylamineBacterial TranslationTolerated
3,5-diamino-piperidinePyrrolidine-3,4-diamineBacterial TranslationWeak inhibitors
3,5-diamino-piperidineAcetamide on nitrogenBacterial TranslationAbolished activity
4-(2-aminoethyl)piperidine1-methyl on nitrogenσ1 ReceptorHigh affinity and selectivity
4-(2-aminoethyl)piperidineProton, tosyl, or ethyl on nitrogenσ1 ReceptorConsiderably lower affinity

Conformational Landscape Analysis and Ligand-Target Complementarity

The three-dimensional shape of this compound derivatives is a key determinant of their biological activity. Conformational analysis helps in understanding how these molecules fit into the binding sites of their target proteins.

The inherent flexibility of the phenoxyphenyl group, due to the ether linkage, allows the molecule to adopt different conformations. This flexibility can be advantageous, enabling the ligand to adapt to the specific topology of the binding pocket. However, it can also be a challenge for drug design, as a more rigid molecule might offer higher affinity and selectivity.

Molecular dynamics simulations of σ1 receptor ligands with a piperidine scaffold revealed that different interactions of the basic piperidine nitrogen atom and its substituents with a lipophilic binding pocket are responsible for varying affinities. nih.gov This highlights the importance of the conformational arrangement of the piperidine ring and its substituents in achieving optimal ligand-target complementarity.

In the case of piperine (B192125) and its derivatives, the structural features, including the piperidine ring, contribute significantly to their bioactivities. nih.gov Modifications to these structural units can either enhance or abolish the activity, underscoring the delicate balance between molecular conformation and biological function. nih.gov

The development of meperidine analogues as SSRIs also illustrates the importance of ligand-target complementarity. uno.edu By systematically modifying the aryl ring, ester moiety, and piperidine nitrogen, researchers were able to develop a potent and selective ligand for the serotonin transporter. uno.edu This iterative process of synthesis and biological evaluation is guided by an evolving understanding of the conformational requirements of the target's binding site.

Preclinical Efficacy Evaluation of 1 3 Phenoxyphenyl Piperidine and Analogues

Anti-proliferative and Cell Cycle Modulatory Activities

Piperidine (B6355638) derivatives have demonstrated notable anti-proliferative and cell cycle modulatory effects across various cancer cell lines. These activities are attributed to their ability to interfere with cell growth, induce programmed cell death, and modulate critical signaling pathways involved in cancer progression.

The analogue piperine (B192125) has shown significant inhibitory effects on the growth of multiple cancer cell lines in a time- and dose-dependent manner. For instance, in a study involving the 4T1 murine breast cancer model, piperine demonstrated IC50 values of 105 ± 1.08 µM and 78.52 ± 1.06 µM after 48 and 72 hours of treatment, respectively nih.gov. Another piperidine derivative, compound 17a, was found to inhibit the proliferation of PC3 prostate cancer cells in a concentration-dependent manner frontiersin.org. Similarly, the piperidine derivative DTPEP has been shown to inhibit cell proliferation in both estrogen receptor (ER) positive (MCF-7) and ER negative (MDA-MB-231) breast cancer cells nih.gov.

Other studies have explored a range of piperidine derivatives against various cancer cell lines. For example, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine exhibited oxic IC50 values between 6 and 11 µM against HT 29 and BE human colon carcinoma cell lines nih.gov. A novel pyrrolo[1,2-a]quinoxaline derivative containing a piperidine moiety showed antiproliferative activity against human myeloid leukemia cell lines K562, U937, and HL60 mdpi.com.

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by Piperidine Analogues

Compound/Analogue Cancer Cell Line IC50 Value / Effect Reference
Piperine 4T1 (Murine Breast Cancer) 105 ± 1.08 µM (48h), 78.52 ± 1.06 µM (72h) nih.gov
Compound 17a PC3 (Prostate Cancer) Concentration-dependent inhibition frontiersin.orgresearchgate.net
DTPEP MCF-7 & MDA-MB-231 (Breast Cancer) G0/G1 phase cell cycle restriction nih.gov
cis- & trans-N-methyl-2,6-bis(bromomethyl)piperidine HT 29 & BE (Colon Carcinoma) 6 - 11 µM nih.gov
Pyrrolo[1,2-a]quinoxaline derivative 9 K562, U937, HL60 (Leukemia) IC50 values of 8 µM (U937) and 31 µM (HL60) mdpi.com

Piperidine analogues induce apoptosis, or programmed cell death, in cancer cells through various molecular mechanisms. Piperine has been shown to induce apoptosis in human cervical adenocarcinoma (HeLa) cells by increasing reactive oxygen species (ROS) generation, leading to the loss of mitochondrial membrane potential and DNA fragmentation nih.gov. This process is often mediated by the activation of caspases, a family of protease enzymes essential for apoptosis. Studies have demonstrated that piperine treatment leads to the activation of caspase-3 and caspase-9 in prostate cancer cells, HeLa cells, and A549 lung cancer cells frontiersin.orgemanresearch.orgnih.gov.

The induction of apoptosis is also regulated by the balance of pro-apoptotic and anti-apoptotic proteins. Piperine treatment has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in A549 and PC3 cells, thereby promoting cell death frontiersin.orgemanresearch.org. Another piperidine derivative, DTPEP, was also found to increase ROS synthesis, leading to an increased synthesis of cytochrome C and Bax nih.gov. Similarly, a novel phenyl sulfonyl piperidine compound, PSP205, was found to induce apoptosis in colon cancer cells, confirmed by an increase in Annexin-V staining and caspase 3 cleavage acs.orgnih.gov.

Piperidine analogues can exert their anti-cancer effects by modulating key cellular signaling pathways. The Wnt/β-catenin signaling pathway, which is often overactivated in colorectal cancer, is a notable target. Research has shown that piperine can inhibit the canonical Wnt signaling pathway nih.gov. It achieves this by suppressing the nuclear localization of β-catenin, a key effector in the pathway nih.gov. By preventing β-catenin from translocating to the nucleus, piperine impairs the transcription of Wnt target genes that promote cell proliferation and migration in colorectal cancer cell lines such as HCT116, SW480, and DLD-1 nih.gov.

In addition to the Wnt pathway, piperine has been found to modulate other critical signaling pathways. In colorectal cancer cells, it can inhibit the PI3K/Akt pathway and activate p38 and ERK signaling pathways, which are involved in cell survival and apoptosis mdpi.com. The generation of ROS is often a key upstream event that triggers the modulation of these pathways, ultimately leading to apoptosis mdpi.com.

Antimicrobial and Antiviral Activity Assessments

Various piperidine derivatives have been synthesized and evaluated for their potential as antimicrobial and antiviral agents.

Studies have shown that certain piperidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria biointerfaceresearch.com. For example, some synthesized derivatives were active against Staphylococcus aureus and Escherichia coli biointerfaceresearch.com. Another study reported that novel piperidine derivatives showed varying degrees of inhibition against bacteria such as Bacillus cereus, E. coli, S. aureus, and Klebsiella pneumoniae academicjournals.org. Some compounds also demonstrated antifungal activity against species like Aspergillus niger and Candida albicans academicjournals.org. A series of 1,3-bis(aryloxy)propan-2-amines, which can be related to the phenoxy-piperidine structure, were found to be active against Gram-positive bacteria, including multidrug-resistant strains nih.gov.

In the realm of antiviral research, piperidine derivatives have been investigated for activity against various viruses. Certain N-substituted piperidine derivatives have shown efficacy against the influenza A/H1N1 virus nih.gov. Piperidine-substituted arylpyrimidines have been designed as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some compounds displaying potent activity against wild-type HIV-1 nih.gov. Furthermore, other analogues have been explored as potential inhibitors of SARS-CoV-2 replication, interfering with viral entry mdpi.comnih.gov.

Table 2: Spectrum of Antimicrobial and Antiviral Activity of Piperidine Analogues

Compound Class / Analogue Target Organism(s) Observed Effect Reference
Novel Piperidine Derivatives S. aureus, E. coli Antibacterial activity biointerfaceresearch.com
Piperidine Derivatives (Compounds 5-10) B. cereus, E. coli, S. aureus, K. pneumoniae, A. niger, C. albicans Antibacterial and antifungal activity academicjournals.orgresearchgate.net
N-Substituted Piperidines Influenza A/H1N1 virus Antiviral efficacy nih.gov
Piperidine-substituted arylpyrimidines HIV-1 Inhibition of reverse transcriptase nih.gov
1-Heteroaryl-2-alkoxyphenyl Analogs SARS-CoV-2 Inhibition of viral replication/entry mdpi.comnih.gov

In Vivo Efficacy Models (Mechanistic Focus)

The anti-cancer potential of piperidine analogues observed in vitro has been further investigated in animal models to assess their in vivo efficacy.

In vivo studies using a 4T1 murine breast cancer model have demonstrated the potent antitumor activity of piperine nih.gov. Intratumoral injection of piperine was found to dose-dependently suppress the growth of the primary tumor nih.gov. This in vivo anti-cancer activity is linked to its direct anti-proliferative effects on cancer cells.

Furthermore, piperine has been shown to effectively control metastasis. In the same 4T1 breast cancer model, piperine treatment significantly inhibited the spontaneous metastasis of cancer cells to the lungs nih.gov. Mechanistically, this anti-metastatic effect is associated with the downregulation of matrix metalloproteinases (MMPs), such as MMP-9 and MMP-13, which are enzymes crucial for the degradation of the extracellular matrix, a key step in tumor cell invasion and metastasis nih.gov. Another study evaluated halogenated 4-(phenoxymethyl)piperidines in mouse tumor models for melanoma, where high uptake and prolonged retention of the compounds in tumor tissues were observed, indicating potential for therapeutic applications nih.gov.

Host Immune Response Modulation (e.g., T-lymphocyte infiltration)

While direct preclinical studies on the immunomodulatory effects of 1-(3-Phenoxyphenyl)piperidine are not extensively detailed in the available literature, the broader class of piperidine-containing compounds has been a subject of investigation for its potential to modulate host immune responses, particularly concerning T-lymphocyte activity. Research into analogues and structurally related compounds provides insights into the potential immunomodulatory profile of this compound.

A series of (benzoylphenyl)piperidines has been synthesized and assessed for their immunomodulatory capabilities. nih.gov Several of these compounds demonstrated significant activity in primary screenings that measured the mitogenic response of lymphocytes. nih.gov These screenings are indicative of a compound's ability to influence T-lymphocyte activation and proliferation. nih.gov

Furthermore, naturally occurring compounds containing a piperidine moiety have shown distinct effects on the immune system. Piperine, a major alkaloid in black pepper, has been shown to inhibit the activation-induced proliferation and effector functions of T-lymphocytes. nih.gov In preclinical mouse models, piperine suppressed the proliferation of both polyclonal and antigen-specific T-lymphocytes without causing cell death. nih.gov This was accompanied by a reduction in the synthesis of key cytokines such as interferon-γ (IFN-γ), interleukin-2 (IL-2), interleukin-4 (IL-4), and interleukin-17A (IL-17A). nih.gov The inhibitory effects were linked to the hypophosphorylation of key signaling molecules involved in T-lymphocyte activation. nih.gov

Another related compound, piperlongumine, has been identified as an immunosuppressant that exerts its effects on human T-cells through prooxidative mechanisms. nih.gov This activity leads to a decrease in the differentiation of T helper 17 (Th17) cells and an enhancement of regulatory T cell (Treg) differentiation. nih.gov

In contrast, a novel synthetic piperine analogue demonstrated immunomodulatory actions in an Ehrlich tumor model by increasing the levels of cytokines involved in the inflammatory response within the tumor microenvironment, including IL-1β, tumor necrosis factor-alpha (TNF-α), and IL-4. nih.gov

The immunomodulatory activities of these related piperidine compounds suggest that this compound and its analogues could potentially influence the host immune response. The nature of this modulation, whether it be immunosuppressive or immunostimulatory, would likely depend on the specific structural features of the analogue and the immunological context. The collective findings on piperidine derivatives underscore the potential for this chemical class to impact T-lymphocyte function and cytokine production, indicating a promising area for further preclinical evaluation of this compound.

Compound Class/AnalogueModel SystemKey Findings on T-Lymphocyte and Immune Modulation
(Benzoylphenyl)piperidines In vitro (lymphocyte mitogenic response)Showed activity in modulating lymphocyte mitogenic response, suggesting an effect on T-lymphocyte activation. nih.gov
Piperine In vitro/In vivo (mouse T-lymphocytes)Inhibited T-lymphocyte proliferation and suppressed the synthesis of IFN-γ, IL-2, IL-4, and IL-17A. nih.gov
Piperlongumine In vitro (human T-cells)Acted as an immunosuppressant, diminishing Th17 differentiation while enhancing Treg differentiation. nih.gov
Novel Piperine Analogue (DE-07) In vivo (Ehrlich tumor model)Increased levels of IL-1β, TNF-α, and IL-4, indicating modulation of the inflammatory response in the tumor microenvironment. nih.gov

Computational Chemistry and Molecular Modeling for Phenoxyphenyl Piperidine Research

Ligand-Target Docking Simulations for Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(3-phenoxyphenyl)piperidine, docking simulations are crucial for understanding its potential interactions with various biological targets. While specific docking studies for this compound are not extensively available in the public domain, research on analogous piperidine-containing compounds provides a framework for predicting its binding behavior.

For instance, studies on various piperidine (B6355638) derivatives have shown their potential to bind to a range of receptors, including those implicated in neurological disorders and cancer. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The binding affinity, often expressed as a binding energy (in kcal/mol), is a critical parameter derived from docking simulations, with lower values indicating a more favorable interaction.

Table 1: Illustrative Binding Energies of Piperidine Derivatives with Various Targets

Compound ClassTarget ProteinBinding Energy (kcal/mol)Reference Compound
Piperidine DerivativesMain Protease (Mpro) of SARS-CoV-2-4.29 to -6.78Piperine (B192125) Derivatives
Piperidine-based AnaloguesDopamine (B1211576) Transporter (DAT)Not specifiedCocaine Analogues
Piperidine-based AnaloguesSerotonin (B10506) Transporter (SERT)Not specifiedCocaine Analogues
Phenylpiperazine DerivativesTopoisomerase IINot specifiedBS230

This table is illustrative and based on data for related piperidine compounds, not specifically this compound.

For this compound, it is hypothesized that the phenoxyphenyl group would engage in significant hydrophobic and pi-stacking interactions within a receptor's binding pocket, while the piperidine ring could participate in hydrogen bonding or ionic interactions, particularly if the nitrogen atom is protonated.

Advanced Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand within a binding site over time. These simulations are essential for validating the stability of binding modes predicted by docking and for understanding the flexibility of both the ligand and the target protein.

For derivatives of piperidine, MD simulations have been employed to confirm the stability of ligand-protein complexes. Key parameters analyzed in these simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD for the ligand over the simulation time suggests that it remains bound in a consistent conformation. RMSF analysis highlights the flexibility of different parts of the protein and ligand, which can be crucial for understanding the binding mechanism.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties. For this compound, DFT studies could elucidate its electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO).

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. Studies on other piperidine derivatives have utilized DFT to understand their structural and electronic characteristics. For example, in a study of 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the HOMO was found to be localized on the C=O group, one aromatic ring, and the piperidine ring, while the LUMO was distributed over the entire molecule except for the isopropyl group. The calculated HOMO-LUMO energy gap for this compound was 3.110 eV, indicating high chemical reactivity.

Table 2: Representative HOMO-LUMO Energy Gaps for Piperidine Derivatives from DFT Studies

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one-4.804-1.6943.110

This table presents data for a related piperidine compound to illustrate the type of information obtained from DFT studies.

For this compound, the phenoxy and phenyl rings would likely be the primary sites of electron delocalization, influencing the HOMO and LUMO energies.

In Silico Prediction of Biological Activity Spectra and Target Identification

In silico tools can predict the biological activity spectrum of a compound based on its chemical structure. Programs like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a molecule and compare it to a database of known biologically active compounds to predict the probability of various biological activities.

While a specific PASS prediction for this compound is not publicly documented, studies on other piperidine derivatives have demonstrated the utility of this approach. These predictions can suggest potential therapeutic applications, such as anticancer, anti-inflammatory, or central nervous system activity. The output of a PASS analysis is typically a list of potential activities with a corresponding probability of being active (Pa) and inactive (Pi).

Table 3: Illustrative Predicted Activities for Piperidine Derivatives using PASS

Predicted ActivityPa (Probability to be Active)
Membrane permeability inhibition> 0.5
Neurotransmitter uptake inhibition> 0.5
Anticancer> 0.5
Anti-inflammatory> 0.5

This table provides examples of activities predicted for piperidine derivatives and is for illustrative purposes.

For this compound, its structural similarity to known bioactive molecules would be the basis for any in silico activity prediction. The presence of the phenoxyphenyl moiety, which is found in a number of approved drugs, would likely contribute to predictions of activity against a range of targets.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The analysis of intermolecular interactions is fundamental to understanding how a molecule behaves in a biological system and in the solid state. These interactions, which include hydrogen bonds, van der Waals forces, and pi-stacking, govern ligand-receptor binding and crystal packing.

For this compound, the key interaction motifs would likely be:

Pi-stacking: The two phenyl rings provide ample opportunity for pi-stacking interactions with aromatic residues in a protein binding pocket.

Hydrogen bonding: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. If protonated, the N-H group can act as a hydrogen bond donor.

Drug-Likeness and Pharmacokinetic Prediction (Computational Aspects)

Computational methods are widely used to predict the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. These predictions help to identify compounds with a higher probability of success in clinical development. Various models, such as Lipinski's Rule of Five, are used to assess drug-likeness.

While a specific ADME profile for this compound is not published, computational tools like SwissADME and pkCSM are frequently used to predict these properties for novel compounds. These tools can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Table 4: Predicted Physicochemical and ADME Properties for a Representative Piperidine Derivative

PropertyPredicted ValueOptimal Range
Molecular Weight ( g/mol )< 500150 - 500
LogP< 5-0.7 - 5.0
Hydrogen Bond Donors< 50 - 5
Hydrogen Bond Acceptors< 100 - 10
Topological Polar Surface Area (Ų)< 14020 - 130
Oral BioavailabilityHighHigh
Blood-Brain Barrier PermeationVaries-

This table is illustrative and based on general predictions for drug-like piperidine derivatives.

For this compound, its relatively low molecular weight and moderate lipophilicity would likely result in favorable predictions for oral bioavailability. The presence of the piperidine ring and the ether linkage may also influence its metabolic stability and potential for interactions with drug-metabolizing enzymes.

Advanced Analytical Methodologies for 1 3 Phenoxyphenyl Piperidine Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of 1-(3-phenoxyphenyl)piperidine, providing definitive evidence of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the two phenyl rings. The protons on the piperidine ring adjacent to the nitrogen (N-CH₂) typically appear as a multiplet in the downfield region compared to the other piperidine protons due to the deshielding effect of the nitrogen atom. The aromatic protons of the phenoxy and phenyl rings would produce a complex series of multiplets in the aromatic region of the spectrum.

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would display signals for each distinct carbon environment. The carbons of the piperidine ring, the ether-linked carbon of the phenoxy group (C-O), and the nitrogen-linked carbon of the phenyl ring (C-N) would all have characteristic chemical shifts. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, confirming the complete structural assignment. nih.gov

Table 1: Expected NMR Data for this compound Note: The following data are predicted values based on the analysis of structurally similar compounds, such as 1-(3-methoxyphenyl)piperidine (B1605947) and other N-aryl piperidines. Actual experimental values may vary.

¹H NMR ¹³C NMR
Assignment Expected Chemical Shift (ppm) Assignment Expected Chemical Shift (ppm)
Piperidine H-2, H-6 (axial & equatorial)3.10 - 3.25 (m)Piperidine C-2, C-6~51.0
Piperidine H-3, H-5 (axial & equatorial)1.65 - 1.80 (m)Piperidine C-3, C-5~26.0
Piperidine H-4 (axial & equatorial)1.50 - 1.65 (m)Piperidine C-4~24.5
Aromatic Protons6.80 - 7.40 (m)Aromatic C-N~152.0
Aromatic C-O~158.0
Other Aromatic C108.0 - 130.0
Phenyl C (unsubstituted ring)119.0 - 130.0

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₁₇H₁₉NO), HRMS provides an experimentally determined exact mass, which can be compared to the theoretically calculated mass. This comparison serves as a robust confirmation of the compound's elemental composition. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion for analysis.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₇H₁₉NO
Calculated Exact Mass 253.1467 g/mol
Ionization Mode ESI+
Expected Ion [M+H]⁺
Expected m/z 254.1540

Vibrational Spectroscopy (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. These include C-H stretching vibrations from both the aliphatic piperidine ring and the aromatic rings, C-N stretching of the tertiary amine, C-O-C stretching of the diaryl ether linkage, and various C=C stretching and C-H bending vibrations within the aromatic rings.

Table 3: Expected FTIR Data for this compound Note: The following are typical wavenumber ranges for the expected functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2950 - 2800
C-N Stretch (tertiary amine)1250 - 1020
Aromatic C=C Bending1600 & 1475
C-O-C Stretch (diaryl ether)1270 - 1230 (asymmetric)
Aromatic C-H Bending (out-of-plane)900 - 675

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts, thereby allowing for its purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method is typically suitable for a compound like this compound. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18-silica) using a polar mobile phase. The purity of the sample is determined by the presence of a single major peak, and its concentration can be calculated by comparing the peak area to that of a calibrated standard. Method parameters such as the mobile phase composition, flow rate, and detection wavelength are optimized to achieve good resolution and sensitivity.

Table 4: Representative HPLC Method for this compound Note: This represents a typical starting point for method development.

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) : Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Expected Retention Time Dependent on exact mobile phase composition

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used to monitor reaction progress, identify compounds, and check the purity of a sample. A small spot of the compound dissolved in a suitable solvent is applied to a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber with a mobile phase (eluent), which moves up the plate by capillary action, separating the components of the mixture based on their differential partitioning between the stationary and mobile phases. The position of the compound is identified by its Retention Factor (Rf) value and can be visualized under UV light or by using a staining agent.

Table 5: Representative TLC Method for this compound

Parameter Condition
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Ethyl Acetate / Hexane (B92381) mixture (e.g., 20:80 v/v)
Visualization UV light (254 nm) or Potassium Permanganate stain
Expected Rf Dependent on exact mobile phase composition

Solid-State Characterization for Crystalline Forms (e.g., X-ray Powder Diffraction)

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. For a crystalline solid like this compound, X-ray Powder Diffraction (XRPD) is a fundamental technique for characterization.

XRPD analysis provides a unique "fingerprint" of a crystalline solid. When a powdered sample is exposed to an X-ray beam, the X-rays are diffracted by the crystal lattice planes, creating a diffraction pattern of peaks at specific angles (2θ). The position and intensity of these peaks are characteristic of the specific crystalline structure. This technique is invaluable for identifying crystalline forms (polymorphs), determining the degree of crystallinity, and detecting the presence of any crystalline impurities.

A typical XRPD analysis of a new batch of this compound would involve comparing its diffraction pattern to an established reference pattern to confirm its identity and polymorphic form. Any significant differences in peak positions or the appearance of new peaks could indicate a different polymorph or the presence of an impurity.

While a specific, publicly available XRPD pattern for this compound could not be located, a hypothetical dataset is presented in the table below to illustrate how such data would be reported.

Hypothetical X-ray Powder Diffraction Data for this compound

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
8.510.445
12.37.280
15.85.6100
19.14.665
21.74.190
24.53.650
28.93.135

Analytical Method Development and Validation

The development and validation of analytical methods are crucial for the quality control of any pharmaceutical compound, ensuring its identity, purity, and strength. For this compound, a robust analytical method, typically High-Performance Liquid Chromatography (HPLC), would be developed and validated according to international guidelines such as those from the International Council for Harmonisation (ICH).

The validation process ensures that the analytical method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

While a specific validated analytical method for this compound is not publicly documented, the following table illustrates the typical parameters and acceptance criteria for a validated HPLC method for a similar compound.

Typical Validation Parameters for an HPLC Method

ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity of the analyte peak should be demonstrated.
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness No significant impact on results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Emerging Research Avenues and Future Directions for 1 3 Phenoxyphenyl Piperidine Research

Design and Synthesis of Next-Generation Analogues

The piperidine (B6355638) ring is a prevalent feature in numerous FDA-approved drugs, and its analogues can significantly modify crucial pharmacokinetic properties like lipophilicity and metabolic stability. enamine.net The synthesis of novel analogues of 1-(3-phenoxyphenyl)piperidine is a primary focus for enhancing efficacy and specificity. Current research in organic synthesis provides a multitude of strategies for creating highly substituted and structurally diverse piperidine derivatives. ajchem-a.comnih.gov

Future synthetic efforts will likely concentrate on several key areas:

Stereoselective Synthesis: Many biological targets exhibit stereospecific binding. Developing methods for the stereoselective synthesis of this compound analogues will be crucial for isolating the most active and least toxic isomers. nih.gov

Scaffold Diversification: Introducing spirocyclic, fused, and bridged systems onto the piperidine core can lead to compounds with improved three-dimensional shapes that can better fit into biological targets. enamine.net

Functional Group Modification: Systematic alteration of the phenoxy and phenyl groups, as well as substitution on the piperidine ring itself, can fine-tune the electronic and steric properties of the molecule. For instance, structure-activity relationship (SAR) studies on related 3-phenoxypropyl piperidine analogues have identified potent and selective agonists for the ORL1 (NOP) receptor by exploring modifications around the phenoxypropyl region. nih.gov Similarly, research on other phenylpiperidine derivatives has shown that adding or modifying substituents can significantly impact potency and selectivity for targets like the inositol (B14025) phosphate (B84403) multikinase (IPMK). acs.orgacs.org

The table below outlines potential synthetic strategies that could be applied to generate next-generation this compound analogues.

Synthetic StrategyDescriptionPotential Advantage
Hydrogenation of Pyridine (B92270) Precursors The reduction of corresponding substituted pyridine compounds is a common method to form the piperidine ring. nih.govA well-established route allowing for a wide variety of precursors.
Alkene Cyclization Intramolecular cyclization of amino-alkenes can form the piperidine ring, often with the ability to introduce multiple functional groups simultaneously. nih.govAllows for the creation of complex, polysubstituted piperidines.
Radical-Mediated Amine Cyclization Radical reactions can initiate the cyclization of linear amino-aldehydes or other suitable precursors to form the piperidine structure. nih.govOffers alternative pathways for cyclization under different reaction conditions.
Multi-component Reactions Combining three or more starting materials in a single reaction to efficiently construct complex piperidine derivatives. ajchem-a.comIncreases synthetic efficiency and allows for rapid library generation.

Exploration of Novel Therapeutic Paradigms

While the initial therapeutic targets of this compound analogues are being established, future research will undoubtedly broaden the scope of their potential applications. The versatility of the piperidine scaffold allows it to interact with a wide range of biological targets. enamine.netnih.gov

Emerging therapeutic areas for investigation include:

Neurodegenerative Diseases: Piperidine derivatives have been investigated as multi-targeted agents for Alzheimer's disease, inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ajchem-a.com Analogues of this compound could be designed to interact with targets relevant to neurodegeneration.

Oncology: Recent studies have identified novel piperidine-containing compounds as potent inhibitors of kinases like IPMK, which is implicated in cancers such as glioblastoma. acs.org The this compound scaffold could be optimized to target various cancer-related signaling pathways. For example, replacing a 3,5-dimethylphenyl group with a larger 4-phenoxyphenyl group was found to significantly reduce the inhibitory activity against IPMK, highlighting the sensitivity of this target to structural changes. acs.org

Pain Management: The piperidine core is central to many potent analgesics, including fentanyl and its analogues, which act on opioid receptors. nih.gov SAR studies of 4-phenyl piperidine compounds have led to the discovery of potent mu-opioid receptor agonists. researchgate.net By modifying the this compound structure, it may be possible to develop novel analgesics with improved safety profiles.

Integration of Multi-Omics Data for Deeper Mechanistic Insights

To fully understand the biological effects of this compound and its analogues, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for uncovering complex biological interactions and elucidating mechanisms of action. frontiersin.org

Future research should leverage multi-omics approaches to:

Identify On- and Off-Target Effects: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with a compound, researchers can build a comprehensive picture of the pathways being modulated. This can confirm engagement with the intended target and reveal any unintended interactions that could lead to side effects. nih.gov

Discover Novel Biomarkers: Multi-omics data can help identify biomarkers that predict a response to treatment with a this compound analogue. frontiersin.org This is a crucial step toward personalized medicine.

Uncover Mechanisms of Drug Resistance: By comparing the multi-omics profiles of sensitive and resistant cell lines or patient populations, researchers can gain insights into the molecular mechanisms that underlie drug resistance.

Several data integration methods can be employed, each offering unique advantages for interpreting complex biological data. jci.org User-friendly software pipelines are being developed to harmonize and analyze heterogeneous data from different omics layers, making these powerful techniques more accessible. f1000research.comspringernature.com

Omics TechnologyInformation GainedApplication to this compound Research
Transcriptomics Measures changes in gene expression (RNA levels).Identifies gene networks and pathways affected by the compound. nih.gov
Proteomics Measures changes in protein abundance and post-translational modifications.Reveals direct protein targets and downstream signaling effects. nih.gov
Metabolomics Measures changes in small molecule metabolites.Provides a functional readout of the cellular state and metabolic pathways impacted by the compound. nih.gov
Genomics Analyzes the genetic makeup of an organism or cell.Can identify genetic factors that influence drug response.

Development of Targeted Delivery Systems for Enhanced Efficacy

Ensuring that a therapeutic agent reaches its intended site of action in the body while minimizing exposure to healthy tissues is a major goal in drug development. Targeted delivery systems offer a promising solution to enhance the efficacy and reduce the toxicity of potent compounds like this compound analogues. google.com

Future research in this area could focus on:

Prodrug Nanoassemblies: A drug can be chemically modified into an inactive "prodrug" that is activated only under specific conditions found at the target site (e.g., the low pH of a tumor microenvironment). nih.gov These prodrugs can be designed to self-assemble into nanoparticles, potentially incorporating other therapeutic agents. rsc.org

Ligand-Targeted Nanoparticles: Nanoparticles carrying the drug can be decorated with targeting moieties—such as antibodies, aptamers, or small molecules—that specifically bind to receptors overexpressed on diseased cells. google.comnih.gov For example, galactosamine can be used to target liver cancer cells. nih.gov

Stimuli-Responsive Systems: Delivery systems can be engineered to release their drug payload in response to specific internal or external stimuli. This includes changes in pH or redox potential, which are often different in diseased versus healthy tissues. nih.gov Cyclodextrins are one class of molecules being investigated for building such smart nanoparticles. nih.gov

By encapsulating this compound analogues within these advanced delivery systems, it may be possible to improve their therapeutic index, overcome biological barriers, and unlock their full clinical potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.